molecular formula C11H6Cl2N4 B1455049 1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole CAS No. 882562-56-3

1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole

Cat. No.: B1455049
CAS No.: 882562-56-3
M. Wt: 265.09 g/mol
InChI Key: IXRXAUUILFDWTP-UHFFFAOYSA-N
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Description

1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole is a chemical compound with the molecular formula C12H7Cl2N3 It is a heterocyclic compound that contains both pyrimidine and benzimidazole rings

Scientific Research Applications

1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole has several scientific research applications, including:

Future Directions

Imidazole derivatives, including “1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole”, have potential therapeutic values for treating various diseases . The rapid expansion of imidazole-based medicinal chemistry suggests promising future directions for the development of new drugs .

Biochemical Analysis

Biochemical Properties

1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as kinases and phosphatases, influencing their activity and thereby affecting downstream signaling pathways. The compound also binds to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects are cell-type specific and can vary depending on the concentration and duration of exposure .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to target enzymes and proteins, altering their activity and function. This can result in the inhibition or activation of specific biochemical pathways, leading to changes in cellular behavior. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of the compound can have therapeutic effects, while high doses may lead to toxic or adverse effects. Threshold effects have been observed, where a specific concentration of the compound is required to achieve a therapeutic response. At higher doses, the compound can cause toxicity, leading to adverse effects on organ function and overall health .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole typically involves the reaction of 2,5-dichloropyrimidine with 1H-benzo[d]imidazole under specific conditions. One common method involves the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Comparison with Similar Compounds

1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined pyrimidine and benzimidazole rings, which confer specific chemical and biological properties that are distinct from those of its analogs.

Properties

IUPAC Name

1-(2,5-dichloropyrimidin-4-yl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N4/c12-7-5-14-11(13)16-10(7)17-6-15-8-3-1-2-4-9(8)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRXAUUILFDWTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=NC(=NC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743560
Record name 1-(2,5-Dichloropyrimidin-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882562-56-3
Record name 1-(2,5-Dichloro-4-pyrimidinyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882562-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Dichloropyrimidin-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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